METTL3-METTL14 Degradation Potency
WD6305 potently degrades METTL3 and its partner METTL14 in a dose-dependent manner. In Mono-Mac-6 AML cells, the concentration required to achieve 50% degradation (DC50) is 140 nM for METTL3 and 194 nM for METTL14, reaching a maximum degradation (Dmax) of 91.9% for METTL3 at 1 µM after 24 hours . This represents a direct, quantitative characterization of its degradation efficacy, a property absent in catalytic site inhibitors like its parent compound UZH2.
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 140 nM (METTL3); DC50 = 194 nM (METTL14); Dmax = 91.9% |
| Comparator Or Baseline | Parent inhibitor UZH2 (IC50 = 5 nM for METTL3 inhibition) |
| Quantified Difference | WD6305 degrades the target, UZH2 only inhibits catalytic activity (not comparable by DC50). WD6305 achieves 71.4% METTL3 degradation at 1 µM. |
| Conditions | Mono-Mac-6 acute myeloid leukemia (AML) cell line, 24-hour treatment |
Why This Matters
This data allows researchers to select WD6305 TFA for applications requiring complete elimination of the METTL3-METTL14 complex rather than just inhibition of its methyltransferase activity.
